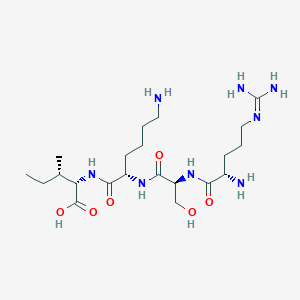![molecular formula C10H16O B14169069 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 92760-25-3](/img/structure/B14169069.png)
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene
Vue d'ensemble
Description
1,3,3-Trimethyl-2-oxabicyclo[22It is a derivative of cineole and is known for its presence in essential oils, particularly in eucalyptus oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene can be synthesized through the dehydration of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ols. This process involves the use of phosphoryl chloride and pyridine as reagents . Another method involves the treatment of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one p-tolylsulphonylhydrazone with n-butyl-lithium .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to its saturated form.
Substitution: It can undergo substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of various oxygenated derivatives.
Reduction: Reduction typically yields 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane.
Substitution: Substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene involves its interaction with various molecular targets. It can act as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Cineole: A closely related compound with similar structural features.
2,6,6-Trimethyl-7-oxabicyclo[3.2.1]oct-2-ene (Pinol): Another bicyclic ether with similar reactivity.
6,6-Dimethyl-2-methylene-7-oxabicyclo[3.2.1]octane (Isopinol): A related compound with different substitution patterns.
Uniqueness
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene is unique due to its specific bicyclic structure and the presence of an oxygen atom within the ring. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h4,6,8H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOYOTLEOHYYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335140 | |
| Record name | Dehydro-1,8-cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
179.00 to 181.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Dehydro-1,8-cineole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92760-25-3, 66113-06-2 | |
| Record name | Dehydro-1,8-cineole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92760-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydro-1,8-cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydro-1,8-cineole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)


![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)


![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)

![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)


